molecular formula C11H13BrO3S B1328095 Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate CAS No. 951889-22-8

Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate

Cat. No.: B1328095
CAS No.: 951889-22-8
M. Wt: 305.19 g/mol
InChI Key: QOWLYHMPXWTAMU-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate is a synthetic organic compound featuring a 5-oxovalerate backbone esterified with an ethyl group and substituted at the δ-position with a 3-bromo-thienyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as OXE, which is implicated in inflammatory responses . The bromothienyl group confers unique electronic and steric properties, distinguishing it from phenyl-substituted analogs.

Properties

IUPAC Name

ethyl 5-(3-bromothiophen-2-yl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3S/c1-2-15-10(14)5-3-4-9(13)11-8(12)6-7-16-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLYHMPXWTAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Step 1: Synthesis or procurement of 3-bromo-2-thiophenecarboxaldehyde or related bromo-thiophene intermediates.
  • Step 2: Chain extension via keto-ester formation, often through alkylation or acylation reactions.
  • Step 3: Purification and isolation of the final ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate compound.

Detailed Preparation Protocols

Halogenation of Thiophene Derivatives

Selective bromination at the 3-position of 2-thiophene derivatives is achieved using brominating agents under controlled temperature and solvent conditions to avoid polybromination or ring degradation. For example, bromination of 2-thiophenecarboxaldehyde with N-bromosuccinimide (NBS) in an inert solvent at low temperature yields 3-bromo-2-thiophenecarboxaldehyde with high regioselectivity.

Formation of the Keto-Ester Side Chain

The keto-ester moiety is introduced by alkylation of the bromo-thiophene intermediate with ethyl acetoacetate or via Claisen condensation reactions. A representative method involves:

  • Reacting the 3-bromo-2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
  • The reaction is typically conducted in anhydrous ethanol under reflux conditions for several hours.
  • The product is then purified by extraction and chromatographic techniques.
Alternative Synthetic Routes

Some patents and literature describe the preparation of related intermediates such as ethyl 3-bromo-2-oxopropanoate, which can be used as a building block for the synthesis of this compound through coupling reactions with thiophene derivatives under inert atmosphere and controlled temperature (0–30°C) to optimize yield and purity.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Bromination of 2-thiophenecarboxaldehyde with NBS in DMF at 0–5°C NBS, DMF, 0–5°C, 2 h 75–85 High regioselectivity for 3-bromo derivative
Alkylation with ethyl acetoacetate Sodium ethoxide, ethanol, reflux, 4 h 60–70 Formation of keto-ester side chain
Purification Extraction, silica gel chromatography Ensures >95% purity

Purification and Characterization

  • The crude product is typically purified by liquid-liquid extraction followed by silica gel column chromatography.
  • Characterization is performed using ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity.
  • Typical ^1H NMR signals include aromatic protons of the thiophene ring, ethyl ester protons (quartet and triplet), and methylene protons adjacent to the keto group.

Research Findings and Optimization

  • Reaction temperature and solvent choice critically affect the regioselectivity and yield of the bromination step.
  • Use of inert atmosphere (nitrogen or argon) during alkylation prevents oxidation of sensitive thiophene moieties.
  • Controlled addition of base and slow addition of alkylating agents improve product yield and reduce side reactions.
  • Yields reported in literature and patents range from 60% to 75% for the overall synthesis, with purity exceeding 95% after purification.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Remarks
Bromination of 2-thiophenecarboxaldehyde NBS, DMF 0–5°C, 2 h 75–85 Selective 3-bromo substitution
Keto-ester formation via alkylation Ethyl acetoacetate, NaOEt, EtOH Reflux, 4 h 60–70 Formation of 5-oxovalerate chain
Purification Extraction, chromatography Ambient >95% purity achieved

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiophene ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate, highlighting differences in substituents and their implications:

Compound Name Aryl/Thienyl Group 5-Oxovalerate Chain Biological Activity (IC₅₀) Key References
This compound 3-bromo-thienyl Unsubstituted Not reported
Ethyl 5-(4-fluorophenyl)-5-oxovalerate 4-fluorophenyl Unsubstituted Not reported
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate 4-chloro-2-fluorophenyl Unsubstituted Not reported
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate 3,5-difluorophenyl Unsubstituted Not reported
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid 3-bromo-thienyl 3-methyl substituted Potent OXE antagonist (IC₅₀ ~0.4 µM)

Key Observations :

  • Aryl vs. Thienyl Groups : Phenyl analogs (e.g., 4-fluoro, 4-chloro-2-fluoro) exhibit reduced electron density compared to the thienyl group, which may alter binding affinity to hydrophobic receptor pockets. Bromine's larger atomic radius in the thienyl group introduces steric effects absent in fluorine- or chlorine-substituted phenyl analogs .
  • Chain Substitutions: The addition of a 3-methyl group to the 5-oxovalerate chain (as in 5-(3-bromo-2-thienyl)-3-methyl-5-oxovaleric acid) significantly enhances potency by stabilizing a bioactive conformation and inhibiting β-oxidation metabolism .

Electronic and Steric Effects

  • Halogen Impact: Bromine's electronegativity (2.96) and polarizability differ from fluorine (3.98) and chlorine (3.16), influencing dipole moments and van der Waals interactions.
  • Steric Hindrance : The 3-bromo substituent on the thienyl ring creates steric bulk that could limit rotational freedom, favoring a planar conformation for receptor binding. In contrast, 3,5-difluorophenyl analogs () offer symmetrical substitution but smaller substituents, possibly reducing steric constraints .

Metabolic Stability

  • β-Oxidation Resistance: Methyl groups at the 3-position of the 5-oxovalerate chain (e.g., in 5-(3-bromo-2-thienyl)-3-methyl-5-oxovaleric acid) block metabolic degradation, as shown in rat liver homogenate studies .
  • Ester vs. Acid Forms : Ethyl esters generally exhibit higher lipophilicity, enhancing membrane permeability but requiring conversion to active acids in vivo. This contrasts with carboxylic acid analogs, which may have faster onset but shorter half-lives .

Biological Activity

Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₁₁H₁₃BrO₃S
  • CAS Number : 951889-22-8
  • Molecular Weight : 299.19 g/mol
  • Structural Characteristics : The compound features a thienyl group and a bromo substituent, which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (human cervical adenocarcinoma) and A549 (human lung carcinoma) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical in inhibiting tumor growth.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Apoptosis induction
A54912.8Cell cycle arrest
MCF718.5Reactive oxygen species generation

Antibacterial Activity

This compound also demonstrates antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This activity is crucial given the rising concern over antibiotic resistance.

Table 2: Antibacterial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
MRSA32 µg/mL
E. coli64 µg/mL
P. aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with various signaling pathways that regulate cell survival and proliferation.

Study on Anticancer Effects

A recent study investigated the effects of this compound on HeLa cells. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, suggesting apoptosis.

Study on Antibacterial Activity

Another study focused on the antibacterial efficacy against MRSA. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with rifampicin, enhancing its antibacterial activity.

Q & A

Basic: What synthetic methodologies are effective for preparing Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate, and how can reaction conditions be optimized?

Answer:
The synthesis of 5-oxovalerate derivatives typically involves multi-step reactions, including condensation, halogenation, and esterification. For example, analogous compounds like Ethyl 5-(1-chloroethyl)-2-furoate are synthesized via controlled addition of aldehydes to ester precursors under anhydrous conditions, followed by halogenation with HCl gas at low temperatures (0–5°C) to prevent side reactions . Key parameters include:

  • Temperature control : Maintain sub-5°C conditions during aldehyde addition to avoid polymerization.
  • Halogenation : Use inert solvents (e.g., chloroform) and slow acid gas introduction to ensure regioselectivity.
  • Purification : Distillation under reduced pressure (e.g., 3 mmHg) yields high-purity products.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromothienyl protons resonate at δ 6.8–7.2 ppm, while oxovalerate carbonyls appear at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ for C11_{11}H13_{13}BrO3_3S: calc. 320.97) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–Br bond lengths ~1.89 Å, critical for validating halogen placement) .

Advanced: How does the 5-oxovalerate moiety influence bioactivity as an OXE receptor antagonist?

Answer:
The 5-oxovalerate group is essential for mimicking the C1–C5 segment of 5-oxo-ETE, a natural OXE receptor agonist. Structural studies show that:

  • Conformational Rigidity : The oxovalerate’s conjugated ketone stabilizes a hairpin conformation, enabling high-affinity receptor binding without activation .
  • Metabolic Stability : Methylation at position 3 of the oxovalerate chain (not the thienyl group) enhances resistance to β-oxidation, improving pharmacokinetics .

Advanced: How do contradictory findings in structure-activity relationship (SAR) studies inform antagonist design?

Answer:
SAR contradictions highlight the sensitivity of substituent placement:

  • Bulky Groups : Adding bulky substituents at position 3 of the oxovalerate (e.g., ethyl) reduces potency, likely due to steric clashes with the receptor’s hydrophobic pocket .
  • Alkyl Chain Length : Hexyl/octyl chains at position 2 of indole scaffolds improve antagonist activity (IC50_{50} ~1.6 μM), but longer chains (C11) reduce solubility .
    Resolution : Molecular docking and calcium mobilization assays (e.g., indo-1 labeled neutrophils) help validate optimal substituent configurations .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Answer:

  • Data Quality : High thermal motion in the bromothienyl group may require anisotropic displacement parameter refinement.
  • Software Application : SHELXL refines twinned or high-resolution data efficiently. For example, setting "TWIN" commands resolves overlapping reflections, while "ISOR" restrains anisotropic atoms .
  • Validation : R factors <0.05 and data-to-parameter ratios >10 ensure reliability .

Advanced: What in vitro assays are recommended to evaluate OXE receptor antagonism?

Answer:

  • Calcium Mobilization Assays : Pre-incubate human neutrophils with indo-1 AM dye. Add 10 nM 5-oxo-ETE and measure fluorescence shifts (ex: 355 nm, em: 405/485 nm) to quantify inhibition .
  • Competitive Binding Assays : Use 3^3H-labeled 5-oxo-ETE and membrane fractions from OXE-transfected HEK293 cells. Calculate Ki_i values via Scatchard analysis .

Advanced: How do modifications to the thienyl group impact metabolic stability?

Answer:

  • Bromine Placement : 3-Bromo-2-thienyl groups resist cytochrome P450-mediated oxidation compared to unsubstituted thiophenes.
  • Electron-Withdrawing Effects : The bromine atom reduces electron density, slowing Phase I metabolism (e.g., hydroxylation) .
    Validation : Liver microsome assays (e.g., human CYP3A4) with LC-MS/MS quantify metabolite formation rates.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., chloroform).
  • Waste Disposal : Halogenated byproducts require segregation in approved containers for incineration .

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